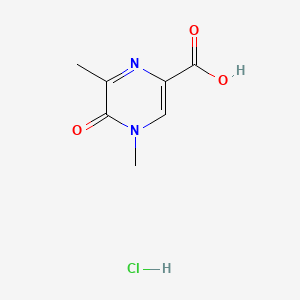

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride

Description

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is a pyrazine derivative characterized by a dihydropyrazine ring with methyl groups at positions 4 and 6, a ketone group at position 5, and a carboxylic acid substituent at position 2, forming a hydrochloride salt. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C7H9ClN2O3 |

|---|---|

Molecular Weight |

204.61 g/mol |

IUPAC Name |

4,6-dimethyl-5-oxopyrazine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-4-6(10)9(2)3-5(8-4)7(11)12;/h3H,1-2H3,(H,11,12);1H |

InChI Key |

BLKVSUANSWHJDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CN(C1=O)C)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopropionic acid with acetic anhydride, followed by cyclization to form the pyrazine ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid, while reduction may produce 4,6-dimethyl-5-hydroxy-4,5-dihydropyrazine-2-carboxylic acid.

Scientific Research Applications

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences

Key structural variations among pyrazine derivatives include substituent type, position, and functional groups. Below is a comparative analysis:

Physicochemical Properties

- Solubility and Stability: The target compound’s hydrochloride salt form improves aqueous solubility compared to free carboxylic acids. For example, 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid requires dissolution in DMSO and storage at -80°C to maintain stability . Acid stability is critical; nicardipine hydrochloride (a non-pyrazine analogue) shows pH-dependent degradation, suggesting similar considerations for pyrazine hydrochlorides .

Purity and Handling :

- Commercial analogues like 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid are available at >98% purity, with strict storage protocols to prevent degradation .

Biological Activity

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride (CAS No. 34604-60-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C₅H₄N₂O₃

- Molecular Weight : 140.10 g/mol

- InChI Key : CGQFCIHUUCMACC-UHFFFAOYSA-N

Research indicates that compounds similar to 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine derivatives exhibit various biological activities, particularly in anticancer and neuroprotective contexts. The mechanisms often involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

A study evaluated several derivatives of related pyrazine compounds against human tumor cell lines. Notably, certain derivatives demonstrated significant antiproliferative effects with IC₅₀ values in the low micromolar range. For instance:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 1a | HT-29 | 0.5 |

| 1c | HCT-116 | 0.04 |

| 1d | EA.hy926 | 0.15 |

These compounds were found to disrupt microtubule formation and induce G2/M phase cell cycle arrest, highlighting their potential as anticancer agents .

Neuroprotective Effects

The compound's structural analogs have been investigated for neuroprotective effects through modulation of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neuropsychiatric disorders. The ability to act as negative allosteric modulators could provide therapeutic avenues for conditions like anxiety and schizophrenia .

Case Studies

-

Antiproliferative Activity Study :

A series of pyrazine derivatives were synthesized and tested against a panel of eight human tumor cell lines. The study identified specific compounds with high antiproliferative activity and distinct cancer cell specificity, emphasizing the potential for targeted cancer therapies . -

Neuropharmacological Evaluation :

Research involving positron emission tomography (PET) indicated that compounds affecting mGluR2 could alter neurochemical pathways relevant to mood disorders. This suggests that 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine derivatives may play a role in future neuropharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.